Ethyl-o-phenetylurea
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Overview
Description
Ethyl-o-phenetylurea is a member of the urea derivatives family, characterized by the presence of an ethyl group and a phenetyl group attached to the urea moiety. Urea derivatives are known for their diverse chemical and biological properties, making them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl-o-phenetylurea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The isocyanate and carbamoyl chloride are typically generated by reacting the corresponding amine with phosgene, although this method is less environmentally friendly and poses safety concerns .
Chemical Reactions Analysis
Types of Reactions: Ethyl-o-phenetylurea undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reducing agents can be used to convert this compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted urea derivatives .
Scientific Research Applications
Ethyl-o-phenetylurea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing other complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl-o-phenetylurea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl-o-phenetylurea can be compared with other similar compounds, such as:
Phenylurea: Known for its use in the synthesis of various pharmaceuticals and agrochemicals.
N-Substituted Ureas: These compounds have diverse applications in chemistry and industry, similar to this compound.
Uniqueness: this compound stands out due to its specific structural features, which confer unique chemical and biological properties. Its synthesis is also relatively straightforward and environmentally friendly, making it an attractive option for various applications .
Properties
CAS No. |
642462-75-7 |
---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)-1-ethylurea |
InChI |
InChI=1S/C11H16N2O2/c1-3-13(11(12)14)9-7-5-6-8-10(9)15-4-2/h5-8H,3-4H2,1-2H3,(H2,12,14) |
InChI Key |
XJDVZWHOKDYJEB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1OCC)C(=O)N |
Origin of Product |
United States |
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